Lipophilicity Advantage: XLogP3 Comparison for CGRP Antagonist Quinoline Core Modifications
The N-cycloheptyl analog (CAS 1114833-83-8) achieves a calculated XLogP3 of 6.4, which is approximately 0.5 log units higher than a hypothetical N-cyclohexyl counterpart (typical XLogP3 for N-cyclohexyl quinoline-6-carboxamide analogs estimated at ~5.9), enhancing membrane permeability potential [1], [2]. This elevated lipophilicity is a result of the specific N-cycloheptyl substitution, which provides constructive additional aliphatic surface area and differs from the less lipophilic N-cyclohexyl or N-cyclopentyl alternatives commonly explored in quinoline CGRP programs [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 6.4 (calculated via XLogP3) |
| Comparator Or Baseline | Hypothetical N-cyclohexyl analog (estimated XLogP3: 5.9) |
| Quantified Difference | +0.5 log units |
| Conditions | In silico prediction; PubChem calculated XLogP3 values |
Why This Matters
Higher lipophilicity can correlate with improved passive membrane permeability, which is a critical parameter when selecting a lead molecule for central nervous system (CNS) targets like the CGRP receptor.
- [1] PubChem. Compound Summary for CID 46319013: 2-(3-chlorophenyl)-N-cycloheptyl-4-ethoxyquinoline-6-carboxamide. National Center for Biotechnology Information. View Source
- [2] Wood MR, et al. Novel CGRP receptor antagonists from central amide replacements causing a reversal of preferred chirality. Bioorg Med Chem Lett. 2010;20(22):6827-6830. View Source
